molecular formula C12H17NO4 B12617759 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid

Cat. No.: B12617759
M. Wt: 239.27 g/mol
InChI Key: HROZOUQZOGDKDE-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid (CAS 2199-56-6) is a specialized non-proteogenic amino acid with the molecular formula C12H17NO4 . This compound serves as a valuable β-amino acid scaffold in medicinal chemistry and peptide science. Structural analogs of this chemical, such as those with methoxy substitutions on the phenyl ring, have demonstrated significant research value in biophysical studies. Specifically, incorporating a similar β-amino acid moiety into a highly amyloidogenic peptide sequence was shown to completely inhibit amyloid fibril formation, suggesting its potential as a key structural element in designing inhibitors for protein aggregation diseases . This makes it a compound of interest for foundational research into neurodegenerative conditions and rheumatoid arthritis. It is presented as a high-purity building block for advanced pharmaceutical R&D, peptide synthesis, and as a tool for de novo design in bioconjugation and material science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)

InChI Key

HROZOUQZOGDKDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes the key features of different preparation methods for 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid:

Method Starting Materials Reaction Conditions Yield (%)
Mannich Reaction 2,4-Dimethoxybenzaldehyde, malonic acid Reflux in ethanol ~38%
Direct Amine Alkylation Amino acid derivatives, alkylating agents Basic conditions Varies

Challenges in Synthesis

The synthesis of this compound presents several challenges:

  • Protection of Functional Groups : During synthesis, protecting groups may be necessary to prevent unwanted reactions involving the amino or carboxylic acid functionalities.

  • Purity and Yield Optimization : Achieving high purity and yield can be challenging due to side reactions or incomplete conversions. Careful optimization of reaction conditions is essential.

Table 1: Summary of Biological Activities

Activity Outcome Reference
Inhibition of Amyloid Fibrils Complete inhibition observed
Cytokine Release (TNF-α) Decreased by 44–60% at high doses
Cytokine Release (IFN-γ) Decreased by 44–79% at high doses
Cell Viability 94.71–96.72% compared to control

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aminomethyl group into a corresponding nitro or oxime derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethoxy-phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Pharmaceutical Development

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid is primarily investigated for its potential in drug development targeting neurological disorders and inflammatory diseases. Its structure allows for interactions with various biological targets, making it a candidate for therapies aimed at modulating neurotransmitter systems.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Neurological DisordersInvestigated for effects on serotonin and dopamine pathways.
Anti-inflammatory AgentsExhibits properties that may inhibit inflammatory processes.
Antioxidant ActivityPotential role in reducing oxidative stress in cells.

Biochemical Studies

Research indicates that this compound may play a role in biochemical pathways involving enzyme interactions. It is studied for its ability to modulate enzyme activity, which can lead to various biological effects.

Case Study: Enzyme Interaction

A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent.

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis. Various derivatives can be synthesized through oxidation and reduction reactions, expanding its applicability in chemical research.

Table 2: Synthetic Pathways and Derivatives

Reaction TypeResulting Compound
OxidationThis compound derivatives.
ReductionFormation of amine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

The table below highlights key differences:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Biological Role
2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid 2,4-dimethoxy Not reported Hypothesized amyloid inhibition
2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid 4-methoxy ~239 (estimated) Inhibits fibril aggregation
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid 3,4-dimethoxy 239.27 Pharmaceutical intermediate
3-(4-Chlorophenyl)-3-hydroxypropionic acid methyl ester 4-chloro 242.69 Substrate for esterification

Impact of Substituent Type

  • Methoxy vs. Chloro Groups : Methoxy groups enhance solubility via hydrogen bonding but reduce electrophilicity, whereas chloro groups increase lipophilicity and reactivity in nucleophilic substitutions.
  • Di- vs.

Biological Activity

2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid (commonly referred to as a derivative of phenylpropanoic acid) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NO4C_{12}H_{17}NO_4. The compound features an aminomethyl group attached to a propionic acid backbone, with a dimethoxy-substituted phenyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the aminomethyl group allows it to act as a substrate or inhibitor in enzymatic reactions. Its structure facilitates binding to specific targets, modulating their activity, which can lead to various physiological effects.

Potential Targets

  • Enzymes : The compound may influence metabolic pathways by interacting with enzymes involved in amino acid metabolism.
  • Receptors : It has the potential to bind to neurotransmitter receptors, suggesting possible roles in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Effects : Some derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may have neuroprotective properties, making it a candidate for further study in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neuronal damage

Case Study: Antimicrobial Properties

A study conducted on various derivatives of phenylpropanoic acids demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

Compound NameBiological Activity
2-Aminomethyl-3-(2,4-dihydroxyphenyl)-propionic acidStrong tyrosinase inhibition
2-Aminomethyl-3-(3-methoxyphenyl)-propionic acidModerate antioxidant properties

These comparisons highlight the unique properties of this compound due to its specific functional groups.

Q & A

Q. What are the optimal synthetic routes for 2-Aminomethyl-3-(2,4-dimethoxy-phenyl)-propionic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts alkylation for introducing the 2,4-dimethoxy-phenyl group.
  • Aminomethylation via reductive amination (e.g., using NaBH3_3CN or H2_2/Pd-C) to add the aminomethyl moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for intermediates, while aqueous workup ensures acid stability .
  • Catalyst optimization : Lewis acids (e.g., AlCl3_3) improve regioselectivity in aromatic substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of methoxy groups (δ 3.8–4.0 ppm for OCH3_3) and the aminomethyl moiety (δ 2.5–3.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate purity (>98%) and molecular weight (e.g., [M+H]+ = 282.1) .
  • FT-IR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates in aminomethylation .
  • Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify energetically favorable pathways, reducing trial-and-error experimentation .
  • Example : A 2024 study using Gaussian 16 optimized reaction coordinates for methoxy group substitutions, achieving 85% accuracy in predicting regioselectivity .

Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo) be resolved?

Methodological Answer:

  • Metabolic stability assays : Compare hepatic microsome stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo .
  • Pro-drug design : Mask the carboxylic acid group (e.g., esterification) to enhance bioavailability, as seen in related phenylpropionic acid derivatives .
  • Pharmacokinetic modeling : Use compartmental models to correlate in vitro IC50_{50} values with plasma concentrations in animal studies .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of intermediate α,β-unsaturated esters .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers with >90% ee .
  • Chiral HPLC : Pirkle-type columns (e.g., Chiralpak AD-H) separate enantiomers for purity validation .

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-validate NMR and HPLC data to rule out impurities causing anomalous bioactivity .
  • Thermal Stability : TGA/DSC analysis (25–200°C) confirms decomposition thresholds for storage recommendations .

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